molecular formula C7H17N3S B1219840 N-Methyldimaprit CAS No. 70674-98-5

N-Methyldimaprit

Cat. No.: B1219840
CAS No.: 70674-98-5
M. Wt: 175.3 g/mol
InChI Key: ZVKZTFDXGHFMOF-UHFFFAOYSA-N
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Description

N-Methyldimaprit (chemical name: S-[3-(N,N-dimethylamino)propyl]isothiourea) is a selective histamine H2 receptor agonist, primarily used in pharmacological research to study gastric acid secretion and receptor signaling pathways. Unlike histamine, it exhibits high specificity for the H2 receptor subtype, minimizing off-target effects. For instance, compounds like NDMA (N-Nitrosodimethylamine) and N,N-dimethylhydroxylamine () highlight the diversity of dimethylamino derivatives in terms of reactivity, toxicity, and applications .

Properties

CAS No.

70674-98-5

Molecular Formula

C7H17N3S

Molecular Weight

175.3 g/mol

IUPAC Name

3-(dimethylamino)propyl N'-methylcarbamimidothioate

InChI

InChI=1S/C7H17N3S/c1-9-7(8)11-6-4-5-10(2)3/h4-6H2,1-3H3,(H2,8,9)

InChI Key

ZVKZTFDXGHFMOF-UHFFFAOYSA-N

SMILES

CN=C(N)SCCCN(C)C

Canonical SMILES

CN=C(N)SCCCN(C)C

Other CAS No.

70674-98-5

Synonyms

N-methyldimaprit
N-methyldimaprit dihydrochloride
SK and F 92054
SK and F-92054
SKF 92054

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N-Methyldimaprit and structurally related compounds from the evidence:

Compound Molecular Formula CAS No. Key Properties Applications/Toxicity
This compound C₆H₁₅N₃S 76824-34-9 Selective H2 agonist; thiourea backbone with dimethylamino-propyl chain. Research tool for gastric acid studies; low cytotoxicity.
NDMA () C₂H₆N₂O 62-75-9 Nitrosamine; carcinogenic; forms DNA adducts. Industrial byproduct; regulated due to carcinogenicity .
N,N-Dimethylhydroxylamine () C₂H₇NO 5725-96-2 Polar, water-soluble; reducing agent. Synthetic intermediate; low toxicity .
N-Substituted Maleimides () Variable Electron-deficient dienophiles; reactive in Diels-Alder reactions. Polymer crosslinkers; enzyme inhibitors .
Key Observations:
  • Backbone Diversity: this compound’s isothiourea group distinguishes it from nitrosamines (NDMA) and hydroxylamine derivatives. NDMA’s nitroso group confers carcinogenicity, whereas this compound’s thiourea moiety enables receptor binding .
  • Reactivity : N,N-Dimethylhydroxylamine () acts as a reducing agent due to its N-O bond, unlike this compound, which interacts with receptors via hydrogen bonding .
  • Applications : While NDMA is regulated in pharmaceuticals and food (), this compound is used in controlled experimental settings due to its targeted activity .

Thermodynamic and Spectroscopic Properties

Data from (methylamine derivatives) and (N-substituted maleimides) provide insights into general trends for dimethylated compounds:

  • Enthalpy of Formation (ΔfH°gas) : Methylamine derivatives (e.g., trimethylamine) exhibit ΔfH°gas values ranging from -20 to -40 kJ/mol, reflecting stability from alkyl substitution .
  • Dipole Moments: N,N-Dimethylamino groups (as in this compound) contribute to polarity, enhancing solubility in aqueous media compared to non-polar nitrosamines like NDMA .
  • Spectroscopy : N-Substituted maleimides () show distinct UV-Vis absorption at ~300 nm due to conjugated systems, whereas thiourea derivatives like this compound absorb in lower wavelengths (~250 nm) .

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